

Spectroscopic Profile of 2-(4-Fluorobenzyl)thiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-Fluorobenzyl)thiophene**. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of thiophene-containing compounds, which are significant scaffolds in medicinal chemistry and materials science.

Core Spectroscopic Data

The structural confirmation of **2-(4-Fluorobenzyl)thiophene** is achieved through a combination of modern spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
~ 7.20	dd	8.5, 5.5	2 x Ar-H (ortho to CH ₂)
~ 7.15	d	5.1	Th-H5
~ 6.98	t	8.7	2 x Ar-H (ortho to F)
~ 6.90	dd	5.1, 3.5	Th-H4
~ 6.80	d	3.5	Th-H3
~ 4.15	s	-	Benzyl-CH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Th = Thiophene

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Assignment
~ 161.5 (d, J ≈ 245 Hz)	Ar-C (para to benzyl)
~ 143.0	Th-C2
~ 135.0 (d, J ≈ 3 Hz)	Ar-C (ipso to benzyl)
~ 130.0 (d, J ≈ 8 Hz)	Ar-C (ortho to CH ₂)
~ 127.0	Th-C5
~ 125.0	Th-C4
~ 124.0	Th-C3
~ 115.5 (d, J ≈ 21 Hz)	Ar-C (ortho to F)
~ 36.0	Benzyl-CH ₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Th = Thiophene

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2920	Medium	Aliphatic C-H Stretch
~ 1600	Strong	Aromatic C=C Stretch
~ 1510	Strong	Aromatic C=C Stretch (Fluorine substituted)
~ 1220	Strong	C-F Stretch
~ 820	Strong	p-disubstituted benzene C-H bend
~ 700	Strong	Thiophene ring C-S Stretch

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
192	100	[M] ⁺ (Molecular Ion)
109	~80	[M - C ₄ H ₃ S] ⁺ (Fluorotropylium ion)
83	~40	[C ₄ H ₃ S] ⁺ (Thienyl fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[\[1\]](#) The sample of **2-(4-Fluorobenzyl)thiophene** would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).
[\[1\]](#)

Infrared (IR) Spectroscopy

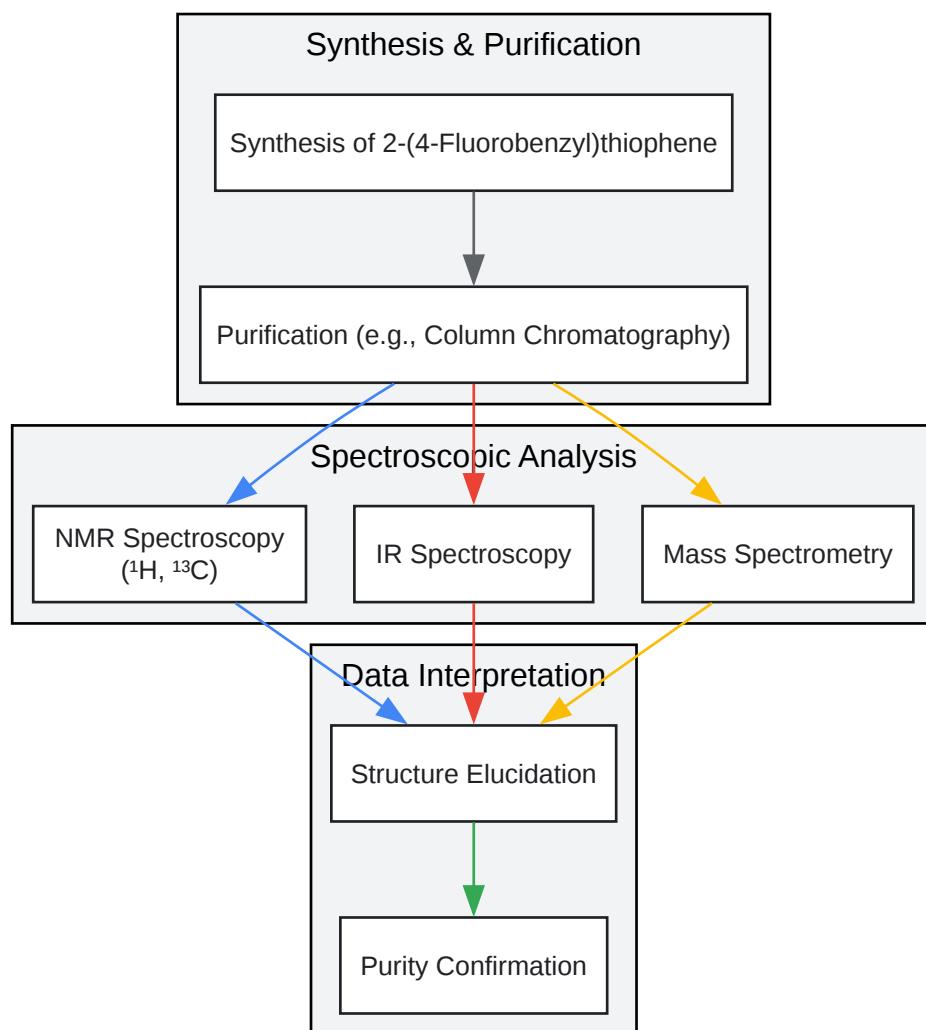
The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound is analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is to be performed using an electron ionization (EI) source to determine the exact mass of the molecular ion and its fragmentation pattern.[\[2\]](#) The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **2-(4-Fluorobenzyl)thiophene**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

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References

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- 2. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
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